molecular formula C22H22O12 B14758333 6-Methoxykaempferol 3-O-galactoside

6-Methoxykaempferol 3-O-galactoside

Cat. No.: B14758333
M. Wt: 478.4 g/mol
InChI Key: PMKDGKVUENNUGX-UFJVGALSSA-N
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Description

6-Methoxykaempferol 3-O-galactoside is a flavonoid compound, specifically a glycoside derivative of kaempferol. It is known for its presence in various plants and its potential health benefits. The compound has a molecular formula of C22H22O12 and a molecular weight of 478.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxykaempferol 3-O-galactoside typically involves the glycosylation of 6-Methoxykaempferol. This process can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a galactose moiety to the hydroxyl group of 6-Methoxykaempferol.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as plants. The compound can be isolated using chromatographic techniques, including high-performance liquid chromatography (HPLC) and counter-current chromatography (CCC).

Chemical Reactions Analysis

Types of Reactions

6-Methoxykaempferol 3-O-galactoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of 6-Methoxykaempferol .

Scientific Research Applications

6-Methoxykaempferol 3-O-galactoside has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of flavonoid glycosides.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research has shown its potential in cancer therapy due to its ability to inhibit cancer cell proliferation.

    Industry: It is used in the development of natural health products and supplements

Comparison with Similar Compounds

6-Methoxykaempferol 3-O-galactoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific glycosylation pattern, which can influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14+,17+,18-,22+/m1/s1

InChI Key

PMKDGKVUENNUGX-UFJVGALSSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O

Origin of Product

United States

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